molecular formula C8H11NO3 B11719029 Methyl 2-Propyloxazole-4-carboxylate

Methyl 2-Propyloxazole-4-carboxylate

Cat. No.: B11719029
M. Wt: 169.18 g/mol
InChI Key: RFZNNKNYYIOXRF-UHFFFAOYSA-N
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Description

Methyl 2-Propyloxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H11NO3. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Propyloxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-propylamine with diethyl oxalate in the presence of a base can yield the desired oxazole derivative. The reaction typically requires heating and may involve catalysts to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Propyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

Methyl 2-Propyloxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Propyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-Propyloxazole-4-carboxylate is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-propyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H11NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h5H,3-4H2,1-2H3

InChI Key

RFZNNKNYYIOXRF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CO1)C(=O)OC

Origin of Product

United States

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